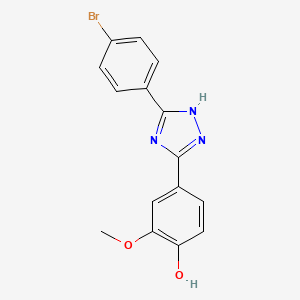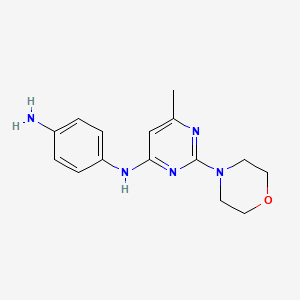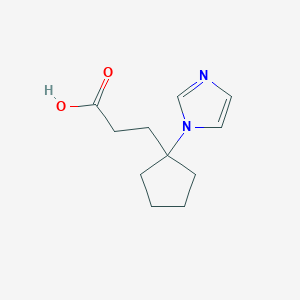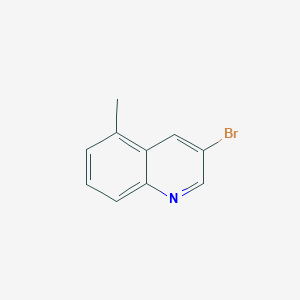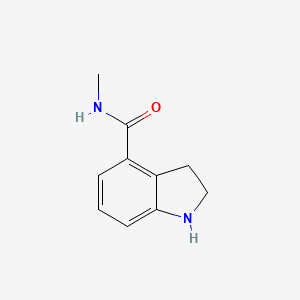
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrrolidinyl group, and an imidazole ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring, the introduction of the nitrophenyl group, and the incorporation of the pyrrolidinyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions and can lead to more sustainable and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride: The enantiomer of the compound, which may have different biological activities.
5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: The non-salt form of the compound.
5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride: The mono-hydrochloride salt form.
Uniqueness
(S)-5-(4-Nitrophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C13H16Cl2N4O2 |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C13H14N4O2.2ClH/c18-17(19)10-5-3-9(4-6-10)12-8-15-13(16-12)11-2-1-7-14-11;;/h3-6,8,11,14H,1-2,7H2,(H,15,16);2*1H/t11-;;/m0../s1 |
InChI Key |
GYJZUKVXUVLWOM-IDMXKUIJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



